molecular formula C22H22N2O5 B051046 2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid CAS No. 209163-25-7

2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid

Cat. No. B051046
M. Wt: 394.4 g/mol
InChI Key: WGBORFZFCVWACO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves strategic functionalization and conjugation steps. For instance, Fmoc (9-fluorenylmethoxycarbonyl)-protected sugar amino acids, derivatives close to the chemical , are prepared through protective group strategies and solid-phase synthesis techniques, indicating complex synthetic pathways that could be analogous to those needed for our compound (Fields & Noble, 2009).

Molecular Structure Analysis

Structural studies of similar molecules reveal insights into their conformation and electron distribution. For example, the molecular structure of related compounds, like Nα-(fluoren-9-ylmethoxycarbonyl)-Nε-[(7-methoxycoumarin-4-yl)acetyl]-L-lysine, suggests complex aromatic systems and specific functional group orientations critical for their reactivity and interaction with biological targets (Malkar & Fields, 2004).

Chemical Reactions and Properties

Chemical properties of structurally similar compounds, such as their reactivity under various conditions, are pivotal. The reactivity of Fmoc-amino acids in peptide synthesis demonstrates the susceptibility of the fluorenylmethoxycarbonyl group to nucleophilic attack, highlighting a key aspect of the chemical behavior that might be relevant to our compound as well (Fields & Noble, 2009).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's applications. Although specific data for our compound was not found, the investigation into related compounds like 6-oxy-(N-succinimidyl acetate)-9-(2'-methoxycarbonyl)fluorescein provides insights into solubility and fluorescence, indicative of the analytical and diagnostic potential of these compounds (Cao, Wang, & Zhang, 2005).

Chemical Properties Analysis

The chemical stability and reactivity, including reaction with various reagents, are integral to the compound's utility in synthesis and applications. The use of Fmoc-amino acids in peptide synthesis underscores the importance of protective groups in modulating the reactivity of amino acids, suggesting similar considerations might apply to our compound for its effective use in synthetic chemistry (Fields & Noble, 2009).

Scientific Research Applications

Fluorescent Labeling and Sensing

Junzo Hirano et al. (2004) introduced a novel fluorophore, 6-Methoxy-4-quinolone, an oxidation product derived from 5-methoxyindole-3-acetic acid, showcasing its potential in biomedical analysis due to its strong fluorescence and stability in a wide pH range. This research demonstrates the chemical's potential for fluorescent labeling and sensing applications in scientific research, particularly in the study of carboxylic acids Junzo Hirano et al., 2004.

Peptide Synthesis

R. Šebesta and D. Seebach (2003) described the synthesis of N-Fmoc-protected β2-homoamino acids, highlighting the chemical's significance in the solid-phase syntheses of β-peptides. This study underscores the utility of the compound in facilitating the preparation of peptides with complex structures, which are crucial in therapeutic research and development R. Šebesta and D. Seebach, 2003.

Self-Assembled Structures

Nidhi Gour et al. (2021) explored the self-assembling properties of Fmoc modified aliphatic amino acids, including their ability to form diverse morphologies under varying conditions. This research highlights the potential of the compound in designing novel self-assembled architectures for nanotechnology and material science applications Nidhi Gour et al., 2021.

Synthesis of Complex Molecules

The synthesis of complex molecules, such as cyclodepsipeptides, which are cyclic peptides with broad biological activities, also benefits from the use of this compound. Marta Pelay-Gimeno et al. (2016) provided guidelines for synthesizing head-to-side-chain cyclodepsipeptides, illustrating the compound's role in producing pharmaceutical candidates with high structural diversity Marta Pelay-Gimeno et al., 2016.

Safety And Hazards

The compound has been classified with the signal word 'Warning’ . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopiperidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c25-20(26)12-24-11-5-10-19(21(24)27)23-22(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-19H,5,10-13H2,(H,23,28)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBORFZFCVWACO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405732
Record name [3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-oxopiperidin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid

CAS RN

209163-25-7
Record name [3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-oxopiperidin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxopiperidin-1-yl]acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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